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Compound of Interest

Compound Name: CFTR(inh)-172

Cat. No.: B1668465 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and

key experimental findings related to the potent and selective Cystic Fibrosis Transmembrane

Conductance Regulator (CFTR) inhibitor, CFTR(inh)-172. It is intended to be a comprehensive

resource for researchers in the fields of cystic fibrosis, secretory diarrheas, and polycystic

kidney disease, as well as for professionals involved in drug development.

Discovery of CFTR(inh)-172
CFTR(inh)-172 was identified through a high-throughput screening (HTS) of approximately

50,000 chemically diverse compounds.[1] The screening aimed to find inhibitors of

cAMP/flavone-stimulated chloride (Cl⁻) transport in epithelial cells expressing CFTR.[1] This

effort led to the identification of six compounds belonging to the 2-thioxo-4-thiazolidinone

chemical class.[1] Subsequent screening of structural analogs of these initial hits identified

CFTR(inh)-172, with the chemical name 3-[(3-trifluoromethyl)phenyl]-5-[(4-

carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone, as the most potent inhibitor.[2]

Mechanism of Action
Initially, the precise mechanism of CFTR(inh)-172 was debated, with some studies suggesting

it acted as a gating modulator and others as a pore-blocker.[3] Recent structural and functional

studies have revealed a dual mechanism of action, demonstrating that CFTR(inh)-172 acts as

both a pore blocker and a gating modulator.[4][5]
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Cryogenic electron microscopy (cryo-EM) studies have shown that CFTR(inh)-172 binds within

the CFTR pore, near transmembrane helix 8 (TM8), a critical element that connects ATP

hydrolysis to channel gating.[3][4][5][6][7] This binding stabilizes the transmembrane helices in

a nonconductive conformation.[3] Specifically, the binding of CFTR(inh)-172 leads to the

collapse of the chloride selectivity filter and blockage of the pore from the extracellular side.[3]

[5][6][7]

Furthermore, single-molecule fluorescence resonance energy transfer (smFRET) experiments

have indicated that CFTR(inh)-172 inhibits channel gating without preventing the dimerization

of the nucleotide-binding domains (NBDs).[3][4][5][6][7] Electrophysiological studies have

shown that CFTR(inh)-172 reduces the open probability of the channel primarily by increasing

the mean channel closed time, without altering the unitary conductance.[8] It also causes a

fivefold reduction in the mean open dwell time for wild-type CFTR.[3]

CFTR(inh)-172 also allosterically inhibits ATP turnover. In the presence of 10 µM

CFTR(inh)-172, the saturating ATP turnover rate (k_cat) was found to decrease approximately

fourfold.[3]

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and

effects of CFTR(inh)-172 on CFTR.

Table 1: Inhibitory Potency of CFTR(inh)-172

Parameter Value Cell/System Reference

K_i_ (short-circuit

current)
~300 nM

FRT cells expressing

human CFTR
[1][8]

K_i_ (open probability) 0.6 µM Not specified [8]

IC_50_ (WT-CFTR) 0.08 ± 0.01 µM Not specified [9]

IC_50_ (K95A-CFTR) 0.85 ± 0.05 µM Not specified [9]

Table 2: Electrophysiological Effects of CFTR(inh)-172
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Parameter Condition
Effect of 10 µM
CFTR(inh)-172

Reference

Macroscopic Current

Reduction (WT CFTR)

Excised inside-out

membrane patches
96% reduction [3]

Open Probability

(P_o_) (WT CFTR)

Excised inside-out

membrane patches

Reduced from 0.21 ±

0.05 to 0.007 ± 0.003
[3][10]

Open Probability

(P_o_) (E1371Q

CFTR)

Excised inside-out

membrane patches

Decreased from 0.79

± 0.03 to 0.0011 ±

0.0004

[3][10]

Mean Open Dwell

Time (WT CFTR)

Excised inside-out

membrane patches

Reduced from 487 ±

92 ms to 109 ± 14 ms
[3]

Unitary Conductance Not specified No change (8 pS) [8]

Current-Voltage

Relationship

Whole-cell patch

clamp

Linear, suggesting

voltage-independent

inhibition

[1]

Table 3: Effect of CFTR(inh)-172 on ATP Hydrolysis

Parameter
Without
CFTR(inh)-172

With 10 µM
CFTR(inh)-172

Reference

k_cat_ (ATP turnover)
22.0 ± 2.2

ATP/protein/min

5.2 ± 1.0

ATP/protein/min
[3]

K_m_ (for ATP) No significant change No significant change [3]

Table 4: In Vivo Efficacy of CFTR(inh)-172
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Animal Model Toxin
Dose of
CFTR(inh)-172

Effect on Fluid
Secretion

Reference

Mouse Cholera toxin

250 µg/kg (single

intraperitoneal

injection)

>90% reduction

over 6 hours
[1][8]

Rat Cholera toxin 200 µg >90% reduction [11]

Rat STa E. coli toxin 200 µg >70% reduction [11]

Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization

of CFTR(inh)-172 are provided below.

High-Throughput Screening for CFTR Inhibitors
Principle: This assay measures iodide (I⁻) influx into cells co-expressing CFTR and a halide-

sensitive yellow fluorescent protein (YFP-H148Q) as an indicator of CFTR activity. Inhibition

of CFTR reduces the rate of I⁻ influx, thus slowing the quenching of YFP fluorescence.

Protocol:

Fischer rat thyroid (FRT) cells co-expressing human wild-type CFTR and YFP-H148Q are

plated in 96-well microplates.

After 24-48 hours, the cells are washed with a chloride-containing buffer.

CFTR is activated by adding a cocktail of agonists, typically including forskolin (to increase

cAMP), apigenin (a flavone), and IBMX (a phosphodiesterase inhibitor).

The test compound (e.g., from a chemical library) is added to the wells.

The plate is then transferred to a plate reader, and an iodide-containing solution is added.

The rate of YFP fluorescence quenching due to iodide influx is measured over time. A

slower rate of quenching compared to control (agonist only) indicates inhibition of CFTR.
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Short-Circuit Current Measurement in Ussing Chambers
Principle: This technique measures the net ion transport across an epithelial monolayer by

voltage-clamping the transepithelial potential to 0 mV. The resulting current is the short-

circuit current (I_sc_), which is a direct measure of active ion transport.

Protocol:

Epithelial cells (e.g., FRT cells expressing CFTR) are grown to confluence on permeable

filter supports.

The filter support is mounted in an Ussing chamber, separating the apical and basolateral

chambers, which are filled with appropriate physiological solutions and gassed with 95%

O₂/5% CO₂.

The transepithelial voltage is clamped at 0 mV, and the I_sc_ is continuously recorded.

CFTR is activated by adding agonists (e.g., forskolin) to the appropriate chamber (usually

basolateral).

Once a stable stimulated I_sc_ is achieved, CFTR(inh)-172 is added at various

concentrations to the apical chamber to determine its inhibitory effect.

Patch-Clamp Electrophysiology
Principle: This method allows for the measurement of ion flow through single or multiple ion

channels in a patch of cell membrane.

Whole-Cell Configuration:

A glass micropipette with a tip diameter of ~1 µm is pressed against the membrane of a

cell expressing CFTR.

Suction is applied to rupture the membrane patch, providing electrical access to the entire

cell.

The membrane potential is held at a constant value (e.g., -40 mV), and currents are

elicited by applying a series of voltage steps (e.g., from -100 mV to +100 mV).
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CFTR is activated with agonists, and the effect of perfusing CFTR(inh)-172 on the whole-

cell current is measured.

Excised Inside-Out Patch Configuration:

After forming a high-resistance seal between the micropipette and the cell membrane, the

pipette is retracted to excise a patch of membrane, with the intracellular side facing the

bath solution.

This configuration allows for the study of single-channel currents and the direct application

of substances like ATP and PKA to the intracellular face of the channel.

Single-channel currents are recorded in the presence of ATP and PKA, and then after the

addition of CFTR(inh)-172 to the bath, to determine its effect on channel open probability

(P_o_), open time, and closed time.

In Vivo Intestinal Fluid Secretion Model (Closed-Loop)
Principle: This model assesses the ability of a compound to inhibit cholera toxin-induced

intestinal fluid secretion in a live animal.

Protocol:

Mice or rats are anesthetized.

A midline laparotomy is performed to expose the small intestine.

A closed loop of the jejunum is created by ligating both ends.

Cholera toxin is injected into the lumen of the sealed loop.

CFTR(inh)-172 (or vehicle control) is administered, typically via intraperitoneal injection.

The abdomen is closed, and the animal is allowed to recover for a set period (e.g., 6

hours).

The animal is then euthanized, and the ligated intestinal loop is removed.
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The length and weight of the loop are measured. The fluid accumulation is determined by

the ratio of the loop's weight to its length (in g/cm). A reduction in this ratio in the treated

group compared to the control group indicates inhibition of fluid secretion.

Visualizations
The following diagrams illustrate key processes in the discovery and characterization of

CFTR(inh)-172.
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Cell Preparation
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Caption: High-throughput screening workflow for the identification of CFTR inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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